

Application Notes and Protocols: Dilithium Tetrachlorocuprate in Catalytic Conjugate Addition Reactions

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Compound of Interest

Compound Name: *Dilithium tetrachlorocuprate*

Cat. No.: *B8771411*

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Introduction

The conjugate addition of organometallic reagents to α,β -unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. While stoichiometric organocuprates, such as Gilman reagents (lithium dialkylcuprates), are widely used for this transformation, the development of catalytic methods offers advantages in terms of atom economy and cost-effectiveness. **Dilithium tetrachlorocuprate** (Li_2CuCl_4) has emerged as an effective catalyst for various cross-coupling reactions involving Grignard reagents. Its utility extends to promoting the 1,4-conjugate addition of Grignard reagents to α,β -unsaturated ketones and other Michael acceptors. This document provides detailed application notes and protocols for the use of **dilithium tetrachlorocuprate** as a catalyst in this context.

The catalytic approach involves the in-situ formation of a transient organocopper species from the Grignard reagent and the Li_2CuCl_4 catalyst. This species then undergoes conjugate addition to the electrophilic double bond of the Michael acceptor. The use of a catalytic amount of the copper salt is often sufficient to achieve high yields and excellent regioselectivity for the 1,4-adduct over the 1,2-adduct.

Data Presentation

The following tables summarize the representative substrate scope for the copper-catalyzed conjugate addition of Grignard reagents to various α,β -unsaturated carbonyl compounds. While these examples utilize various copper(I) and copper(II) catalysts, they are indicative of the expected outcomes when employing a catalytically active species like that generated from **dilithium tetrachlorocuprate**.

Table 1: Conjugate Addition to Cyclic Enones

Entry	Enone	Grignard Reagent	Catalyst (mol%)	Product	Yield (%)
1	Cyclohexenone	MeMgBr	CuCN·2LiCl (20)	3-Methylcyclohexanone	85
2	Cyclohexenone	EtMgBr	CuCN·2LiCl (20)	3-Ethylcyclohexanone	88
3	Cyclohexenone	n-BuMgCl	CuCN·2LiCl (20)	3-n-Butylcyclohexanone	86
4	Cyclohexenone	PhMgBr	CuCN·2LiCl (20)	3-Phenylcyclohexanone	89
5	Cyclopentenone	n-BuMgCl	CuCN·2LiCl (20)	3-n-Butylcyclopentanone	75

Table 2: Conjugate Addition to Acyclic Enones

Entry	Enone	Grignard Reagent	Catalyst (mol%)	Product	Yield (%)
1	Benzylideneacetone	MeMgBr	CuCN·2LiCl (20)	4-Phenyl-2-pentanone	82
2	Benzylideneacetone	EtMgBr	CuCN·2LiCl (20)	4-Phenyl-3-hexanone	85
3	Chalcone	MeMgBr	CuCN·2LiCl (20)	1,3-Diphenyl-1-butanone	90
4	Chalcone	n-BuMgCl	CuCN·2LiCl (20)	1,3-Diphenyl-1-heptanone	88
5	(E)-3-Penten-2-one	MeMgBr	CuCN·2LiCl (20)	3-Methyl-2-pentanone	78

Experimental Protocols

Protocol 1: Preparation of Dilithium Tetrachlorocuprate (Li₂CuCl₄) Catalyst Solution (0.1 M in THF)

Materials:

- Lithium chloride (LiCl), anhydrous
- Copper(II) chloride (CuCl₂), anhydrous
- Tetrahydrofuran (THF), anhydrous

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
- Add anhydrous THF to achieve the desired concentration (e.g., for a 0.1 M solution, add 10 mL of THF per 1 mmol of CuCl₂).

- Stir the mixture at room temperature until all solids have dissolved, resulting in a homogeneous solution. This solution can be stored under an inert atmosphere for further use.^[1]

Protocol 2: General Procedure for the Li_2CuCl_4 -Catalyzed Conjugate Addition of a Grignard Reagent to an α,β -Unsaturated Ketone

Materials:

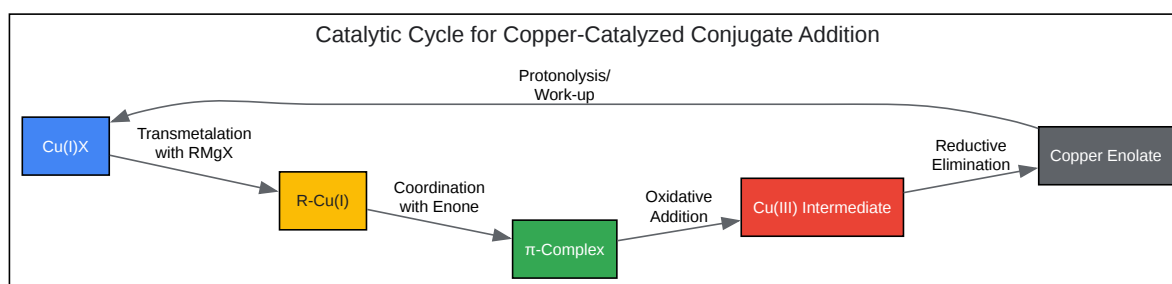
- α,β -Unsaturated ketone (1.0 mmol)
- Grignard reagent (e.g., 1.0 M solution in THF, 1.2 mmol, 1.2 equiv)
- **Dilithium tetrachlorocuprate** solution (0.1 M in THF, 0.05 mmol, 5 mol%)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the α,β -unsaturated ketone (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
- Cool the solution to 0 °C in an ice bath.
- Add the **dilithium tetrachlorocuprate** solution (0.5 mL of a 0.1 M solution, 0.05 mmol, 5 mol%) to the stirred solution of the enone.
- Slowly add the Grignard reagent (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes.

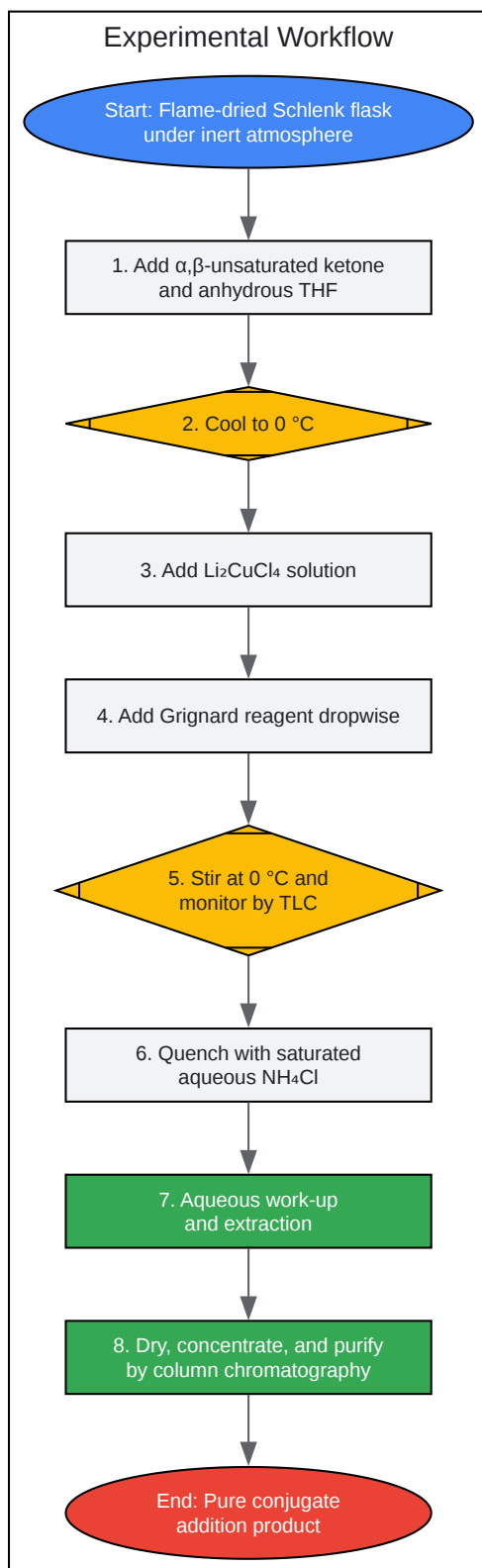
- Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrates.
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford the pure conjugate addition product.

Mandatory Visualization



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Caption: Catalytic cycle of a copper-catalyzed conjugate addition.



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Caption: General experimental workflow for the reaction.

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References

- 1. US20100280299A1 - Method for the production of alpha, omega-olefins by using the copper catalyzed coupling reaction of a grignard reagent with an allylic substrate - Google Patents [patents.google.com]
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